molecular formula C14H32N2O4 B3059705 N,N-diethylethanamine;oxalic acid CAS No. 118428-47-0

N,N-diethylethanamine;oxalic acid

Cat. No.: B3059705
CAS No.: 118428-47-0
M. Wt: 292.41
InChI Key: CNWGYUFHGPCIBU-UHFFFAOYSA-N
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Description

N,N-diethylethanamine: is a tertiary amine with the chemical formula C6H15N triethylamine . This compound is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia . Oxalic acid , on the other hand, is a dicarboxylic acid with the formula C2H2O4 . It is a colorless crystalline solid that forms a colorless solution in water. The combination of these two compounds can be used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide at elevated temperatures.

    Oxalic acid: can be prepared by the oxidation of carbohydrates or glucose using nitric acid. It can also be synthesized by the reaction of sodium formate with sodium hydroxide.

Industrial Production Methods:

    N,N-diethylethanamine: is industrially produced by the reaction of ethyl chloride with ammonia in the presence of a catalyst.

    Oxalic acid: is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of carbon monoxide with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation to form diethylamine and acetaldehyde.

    Reduction: can be reduced to formic acid and carbon dioxide.

    Substitution: can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide.

Major Products:

    Oxidation of N,N-diethylethanamine: Diethylamine and acetaldehyde.

    Reduction of Oxalic Acid: Formic acid and carbon dioxide.

    Substitution of N,N-diethylethanamine: Quaternary ammonium salts.

Mechanism of Action

N,N-diethylethanamine:

  • Acts as a nucleophile in organic reactions, attacking electrophilic centers.
  • Functions as a base, accepting protons in acid-base reactions.

Oxalic Acid:

Comparison with Similar Compounds

    Diethylamine: Similar structure but lacks one ethyl group.

    Triethylamine: Similar structure but with an additional ethyl group.

    Dimethylamine: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness:

Properties

IUPAC Name

N,N-diethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15N.C2H2O4/c2*1-4-7(5-2)6-3;3-1(4)2(5)6/h2*4-6H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGYUFHGPCIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10766923
Record name Oxalic acid--N,N-diethylethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10766923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118428-47-0
Record name Oxalic acid--N,N-diethylethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10766923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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